molecular formula C24H29BrO2 B14187252 Decyl 9-bromo-9H-fluorene-2-carboxylate CAS No. 922499-57-8

Decyl 9-bromo-9H-fluorene-2-carboxylate

Cat. No.: B14187252
CAS No.: 922499-57-8
M. Wt: 429.4 g/mol
InChI Key: LKKHEQXNIYUQDR-UHFFFAOYSA-N
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Description

Decyl 9-bromo-9H-fluorene-2-carboxylate is a chemical compound with the molecular formula C24H29BrO2. It is an ester derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a bromine atom at the 9th position of the fluorene ring and a decyl ester group at the 2nd position of the carboxylate group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decyl 9-bromo-9H-fluorene-2-carboxylate typically involves the esterification of 9-bromo-9H-fluorene-2-carboxylic acid with decanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Decyl 9-bromo-9H-fluorene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted fluorene derivatives.

    Oxidation Reactions: Formation of fluorenone derivatives.

    Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

Decyl 9-bromo-9H-fluorene-2-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of decyl 9-bromo-9H-fluorene-2-carboxylate is primarily based on its ability to interact with specific molecular targets and pathways. The bromine atom and ester group confer unique reactivity to the compound, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decyl 9-bromo-9H-fluorene-2-carboxylate is unique due to the presence of both a bromine atom and a decyl ester group, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry .

Properties

CAS No.

922499-57-8

Molecular Formula

C24H29BrO2

Molecular Weight

429.4 g/mol

IUPAC Name

decyl 9-bromo-9H-fluorene-2-carboxylate

InChI

InChI=1S/C24H29BrO2/c1-2-3-4-5-6-7-8-11-16-27-24(26)18-14-15-20-19-12-9-10-13-21(19)23(25)22(20)17-18/h9-10,12-15,17,23H,2-8,11,16H2,1H3

InChI Key

LKKHEQXNIYUQDR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2Br

Origin of Product

United States

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